molecular formula C9H9ClF3NO2 B2378952 methyl2-amino-5-(trifluoromethyl)benzoatehydrochloride CAS No. 2287272-38-0

methyl2-amino-5-(trifluoromethyl)benzoatehydrochloride

Cat. No.: B2378952
CAS No.: 2287272-38-0
M. Wt: 255.62
InChI Key: XOUMGUYLDOXWOE-UHFFFAOYSA-N
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Description

methyl2-amino-5-(trifluoromethyl)benzoatehydrochloride is an organic compound with the molecular formula C9H8F3NO2 It is a derivative of benzoic acid and contains a trifluoromethyl group, which imparts unique chemical properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(trifluoromethyl)benzoate typically involves the esterification of 2-amino-5-(trifluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of Methyl 2-amino-5-(trifluoromethyl)benzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-5-(trifluoromethyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential therapeutic applications, as it can interact with intracellular targets and modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-5-(methylsulfonyl)benzoate
  • Methyl 2-methoxy-5-(methylsulfonyl)benzoate
  • Methyl 2-chloro-5-(morpholin-4-ylsulfonyl)benzoate

Uniqueness

Methyl 2-amino-5-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various research applications.

Properties

IUPAC Name

methyl 2-amino-5-(trifluoromethyl)benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2.ClH/c1-15-8(14)6-4-5(9(10,11)12)2-3-7(6)13;/h2-4H,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUMGUYLDOXWOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287272-38-0
Record name methyl 2-amino-5-(trifluoromethyl)benzoate hydrochloride
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